molecular formula C16H15BrN2O2 B5707005 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide

Cat. No. B5707005
M. Wt: 347.21 g/mol
InChI Key: ZXJQXCBFMVSPSG-UHFFFAOYSA-N
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Description

4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDBI is a derivative of benzenecarboximidamide and is synthesized through a multi-step process.

Scientific Research Applications

4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has also been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways involved in cancer and inflammation. 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB pathway, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has also been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide is its potential as a versatile therapeutic agent due to its ability to inhibit multiple pathways involved in cancer and inflammation. Another advantage is its low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion
In conclusion, 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step process and has been studied for its anticancer and anti-inflammatory properties. 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide has several biochemical and physiological effects and has shown to have low toxicity in animal models. Although it has advantages as a versatile and safe therapeutic agent, further studies are needed to optimize its therapeutic potential and determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide involves several steps, starting with the reaction of 4-bromoaniline with 2,4-dimethylbenzoyl chloride to form 4-bromo-N-(2,4-dimethylbenzoyl)aniline. This intermediate is then reacted with cyanogen bromide to form 4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide. The final product is obtained through recrystallization and purification steps.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-10-3-8-14(11(2)9-10)16(20)21-19-15(18)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJQXCBFMVSPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-{[(2,4-dimethylphenyl)carbonyl]oxy}benzenecarboximidamide

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